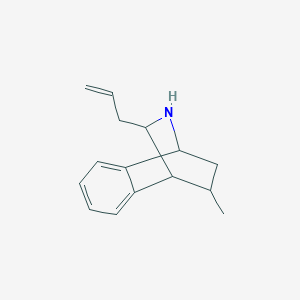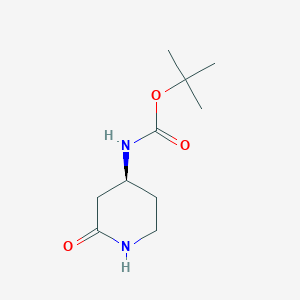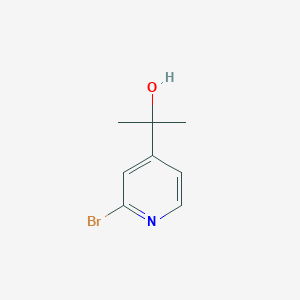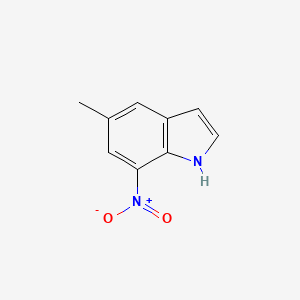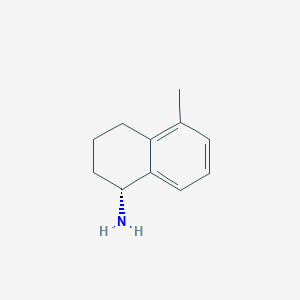![molecular formula C7H5BrClN3 B3078816 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1055057-39-0](/img/structure/B3078816.png)
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the CAS Number: 1032650-41-1 . It has a molecular weight of 232.47 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.47 . It is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Derivatives
- 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is used in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This process involves various treatments and reactions, leading to the formation of different derivatives with potential biochemical significance (Hinshaw et al., 1969).
Cytotoxicity and Antiviral Activity
- Certain derivatives of this compound have been explored for their cytotoxicity and antiviral activity. This includes studies on compounds related to toyocamycin and sangivamycin, showing varying levels of biological activity and potential for inhibiting human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Gupta et al., 1989).
Structural and Chemical Properties
- Research on this compound includes the study of its crystal structures, which provide insights into the positioning of various substituents relative to the heterocyclic ring. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds (Asaftei et al., 2009).
Antiproliferative Research
- The antiproliferative properties of certain acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to this compound have been evaluated. These studies aim to understand their potential as nucleoside antibiotics and their effect on biological systems (Swayze et al., 1992).
Chemical Transformations
- Research also focuses on the chemical transformations involving this compound. These transformations lead to the synthesis of various derivatives with potential applications in medicinal chemistry and drug development (Rahimizadeh et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been found to bind to the enzymeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively.
Mode of Action
For instance, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which may contribute to its antimycobacterial activity .
Biochemical Pathways
The inhibition of dna gyrase and rna polymerase would disrupt dna replication and rna transcription, respectively, leading to the inhibition of bacterial growth .
Result of Action
By inhibiting key enzymes like dna gyrase and rna polymerase, the compound could potentially halt bacterial growth and proliferation .
Propriétés
IUPAC Name |
7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUWBHPAFDXGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




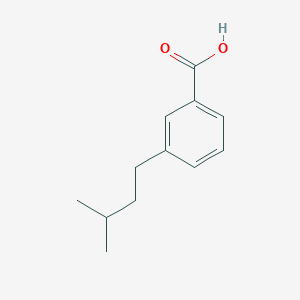


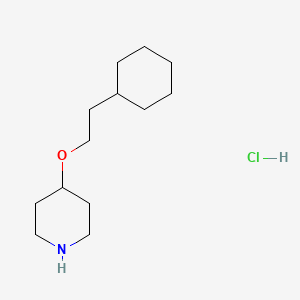
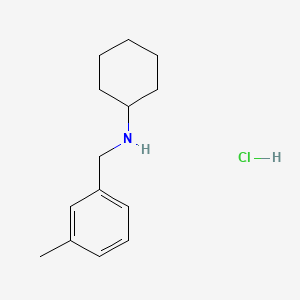
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
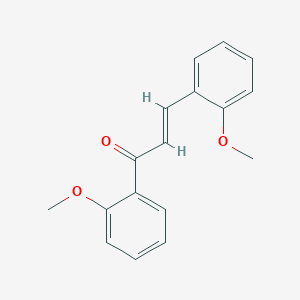
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
